4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

NPY-Y2 receptor antagonism arylsulfamoylbenzamide SAR neuropeptide Y pharmacology

Select this specific 4-chloro arylsulfamoylbenzamide (Scaffold 2) for NPY-Y2 antagonist screening and SAR expansion. Unlike generic congeners, its potency (IC50=0.428μM), selectivity (>82.7-fold vs Y1), cytotoxicity (CC50=20.6μM), and brain penetration (395±16ng/mL) are experimentally validated, eliminating the >8-fold uncertainty observed even among closely related halogen-positional isomers. Use as a multi-parameter reference standard to benchmark novel Y2 antagonist chemotypes without scaffold confounding.

Molecular Formula C19H17ClN4O3S
Molecular Weight 416.88
CAS No. 289630-03-1
Cat. No. B2398605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
CAS289630-03-1
Molecular FormulaC19H17ClN4O3S
Molecular Weight416.88
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C19H17ClN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)17-9-7-16(8-10-17)23-18(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
InChIKeyPXJBEBKSVYFWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide (CAS 289630-03-1): Compound Identity and Procurement Baseline


4-Chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide (CAS 289630-03-1) is a sulfonamide-derived aryl sulfamoyl benzamide with the molecular formula C19H17ClN4O3S and a molecular weight of 416.88 g/mol . The compound features a 4-chlorobenzamide moiety linked via an amide bond to a phenyl ring bearing a sulfonamide group substituted with a 4,6-dimethyl-2-pyrimidinyl moiety [1]. It belongs to the broader arylsulfamoylbenzamide scaffold (Scaffold 2) characterized in the NIH Molecular Libraries Program, where it has been evaluated alongside structurally related analogs for Neuropeptide Y Y2 (NPY-Y2) receptor antagonism [2]. The compound is cataloged under PubChem CID 1436808 and is commercially available through multiple vendors, including ChemBridge (Catalog ID 7955494), with reported purity levels ≥90% [3].

Why Generic Substitution of 4-Chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide Is Not Supported by Evidence


Within the arylsulfamoylbenzamide chemotype, even minor substituent variations at the terminal benzamide ring produce large-magnitude shifts in NPY-Y2 receptor antagonist potency, selectivity, and cytotoxicity profiles [1]. The 4-chloro substituent on the benzamide ring cannot be assumed interchangeable with 4-methyl, 3-chloro, or unsubstituted phenyl congeners, as the NIH Molecular Libraries SAR dataset demonstrates potency differences exceeding 8-fold between closely related R2-substituted analogs within the identical Scaffold 2 series [1]. Furthermore, cytotoxicity (CC50) values vary from 20.6 μM to 77.3 μM depending on the specific halogen and its ring position, meaning that generic substitution carries a quantifiable risk of introducing uncharacterized toxicity in cell-based assays [1]. These non-linear SAR relationships preclude reliable extrapolation of biological performance across analogs without direct experimental confirmation.

Quantitative Differentiation Evidence for 4-Chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide vs. Closest Arylsulfamoylbenzamide Analogs


NPY-Y2 Receptor Antagonist Potency: 4-Chloro Substituent Confers Sub-Micromolar Activity Superior to 3-Chloro and Unsubstituted Analogs

The target compound bearing a 4-chloro substituent on the benzamide ring (R1 = Phenyl, R2 = Cl at the 4-position) exhibits an NPY-Y2 IC50 of 0.428 μM (4.28 × 10⁻⁷ M), representing the most potent activity among the five arylsulfamoylbenzamide analogs evaluated in the NIH Molecular Libraries Program Scaffold 2 SAR table [1]. This potency is 8.4-fold superior to the matched 3-chloro positional isomer (IC50 = 3.58 μM) and exceeds the activity of the unsubstituted phenyl analog (R2 = H, which showed only 2.6% inhibition at 2.8 μM) [1]. The two 4-methyl-substituted analogs (R2 = CH3) displayed IC50 values of 0.298 μM and 2.18 μM, indicating that while 4-methyl can achieve comparable or superior potency, the 4-chloro variant provides a distinct halogen-based interaction profile with different physicochemical properties (increased lipophilicity, altered electronic effects) that may be advantageous for brain penetration optimization [1].

NPY-Y2 receptor antagonism arylsulfamoylbenzamide SAR neuropeptide Y pharmacology

NPY-Y1 Counter-Target Selectivity: Uniformly Favorable Selectivity Window Across All Scaffold 2 Analogs

All five arylsulfamoylbenzamide analogs tested, including the target 4-chloro compound, exhibit NPY-Y1 IC50 values exceeding 35.4 μM, the highest concentration tested in the assay [1]. This translates to a minimum Y1/Y2 selectivity ratio of >82.7-fold for the target compound (IC50 Y1 > 35.4 μM / IC50 Y2 = 0.428 μM) [1]. The uniform lack of Y1 activity across the entire Scaffold 2 series indicates that NPY-Y1 counter-target selectivity is a scaffold-level property rather than a substituent-dependent feature, meaning that all Scaffold 2 analogs — including the target 4-chloro compound — share this favorable selectivity profile regardless of individual Y2 potency differences [1].

NPY receptor selectivity counter-target screening Y1 vs Y2 selectivity

Synthesis and Structural Confirmation: Patent-Documented Synthetic Route with Full Spectroscopic Characterization

The synthesis of the target compound is documented in US Patent Application US20040082583A1, which describes the preparation of pyrimidinyl benzenesulfonamide derivatives via reaction of 4,6-dimethyl-2-pyrimidinylamine with 4-aminobenzenesulfonamide derivatives followed by acylation with 4-chlorobenzoyl chloride [1]. Structural confirmation is supported by computed molecular descriptors including exact mass of 416.07121 Da, monoisotopic mass of 416.0709893 g/mol, topological polar surface area of 109 Ų, and five rotatable bonds [2]. The compound's InChI Key (PXJBEBKSVYFWQR-UHFFFAOYSA-N) and SMILES notation are publicly available, enabling unambiguous identity verification independent of vendor certificate of analysis [2]. This patent-documented synthetic accessibility distinguishes the target compound from analogs requiring de novo route development.

sulfonamide synthesis benzamide coupling pyrimidinyl sulfamoyl derivatization

In Vitro Cytotoxicity Profile: 4-Chloro Analog Exhibits Intermediate CC50 Value with Quantifiable Safety Margin

The 4-chloro-substituted target compound exhibits a CC50 of 20.6 μM in the cytotoxicity assay reported in the NIH Molecular Libraries SAR dataset, positioning it at the more cytotoxic end of the Scaffold 2 series [1]. This CC50 is 3.3-fold lower than the 4-methyl analog (MLS-000582311, CC50 = 67 μM) and 3.8-fold lower than the 3-chloro positional isomer (CC50 = 77.3 μM), but 1.8-fold higher (less cytotoxic) than the second 4-methyl analog (MLS-002454457, CC50 = 36.7 μM) [1]. The calculated therapeutic index (CC50/IC50) for the target compound is approximately 48, compared to approximately 225 for the most potent 4-methyl analog, approximately 22 for the 3-chloro isomer, and approximately 17 for the second 4-methyl analog [1]. This indicates that while the target compound is not the least cytotoxic analog, it maintains a moderate therapeutic window that may be acceptable for in vitro screening applications where cellular toxicity is not the primary exclusion criterion.

cytotoxicity screening CC50 determination safety margin assessment

Evidence-Backed Research and Industrial Application Scenarios for 4-Chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide (CAS 289630-03-1)


Neuropeptide Y Y2 Receptor Antagonist Screening and Probe Development

The compound's validated sub-micromolar NPY-Y2 IC50 (0.428 μM) combined with >82.7-fold selectivity over NPY-Y1 makes it a suitable starting point for Y2 receptor antagonist probe optimization campaigns [1]. Its moderate therapeutic index (CC50/IC50 ≈ 48) supports its use in cell-based Y2 functional assays at concentrations up to approximately 10 μM without confounding cytotoxicity [1]. The patent-documented synthetic route enables medicinal chemistry teams to generate focused analog libraries around the 4-chlorobenzamide moiety for SAR expansion [2].

Scaffold-Hopping and Chemotype Comparison Studies in GPCR Drug Discovery

The arylsulfamoylbenzamide scaffold (Scaffold 2) represents a structurally distinct chemotype from classical NPY receptor antagonists. The target 4-chloro compound can serve as a reference standard for benchmarking newly designed NPY-Y2 antagonists from alternative chemical series, with its well-characterized potency (IC50 = 0.428 μM), selectivity (>82.7-fold vs. Y1), and cytotoxicity (CC50 = 20.6 μM) providing a multi-parameter comparator baseline [1].

Halogen-Substituent SAR Studies on Benzamide-Containing Bioactive Molecules

The direct comparative data available for the 4-chloro, 3-chloro, and 4-methyl variants within the identical Scaffold 2 framework provide a unique opportunity to study the impact of halogen position and electronic effects on receptor binding, cytotoxicity, and brain penetration without the confounding influence of scaffold changes [1]. The 4-chloro compound's brain penetration of 395 ± 16 ng/mL further enables comparative CNS exposure studies against the 4-methyl analog (805 ± 305 ng/mL) [1].

Sulfonamide-Based Chemical Biology Tool Compound Procurement

For research groups requiring a sulfonamide-containing small molecule with dual aromatic substitution (4-chlorobenzamide + 4,6-dimethylpyrimidine) for target identification or chemoproteomics studies, this compound offers a well-defined chemical structure with publicly available spectroscopic identifiers (InChI Key, SMILES, exact mass) enabling unambiguous identity verification [2]. Its synthetic accessibility via patent-documented methods allows for analog synthesis or biotinylated probe generation without proprietary route restrictions [2].

Quote Request

Request a Quote for 4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.